6-Methoxy-1,2,3,4-tetrahydrocarbazole

描述

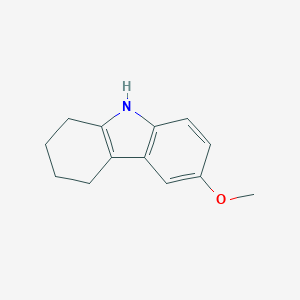

6-Methoxy-1,2,3,4-tetrahydrocarbazole is a heterocyclic compound that belongs to the class of tetrahydrocarbazoles. It is characterized by a tricyclic structure consisting of a five-membered pyrrole ring fused with a benzene ring and a cyclohexane ring. The methoxy group at the 6th position adds to its unique chemical properties. This compound is significant in various fields, including medicinal chemistry and organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an arylhydrazone intermediate, which undergoes a sigmatropic rearrangement to yield the tetrahydrocarbazole scaffold .

Industrial Production Methods: Industrial production of this compound can be achieved using microwave-assisted synthesis. This method involves the reaction of 2-methoxy-4-nitrophenylhydrazine with cyclohexanone under microwave irradiation at 100 W and 140°C, resulting in high yields and reduced reaction times .

化学反应分析

Types of Reactions: 6-Methoxy-1,2,3,4-tetrahydrocarbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole derivatives.

Reduction: Reduction reactions can convert it into different tetrahydrocarbazole derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products:

Oxidation: Carbazole derivatives.

Reduction: Various tetrahydrocarbazole derivatives.

Substitution: Halogenated tetrahydrocarbazoles.

科学研究应用

Medicinal Chemistry

Analgesic and Anti-inflammatory Properties

Research has demonstrated that derivatives of tetrahydrocarbazoles exhibit notable analgesic and anti-inflammatory activities. For instance, a study indicated that compounds related to 6-methoxy-1,2,3,4-tetrahydrocarbazole showed effectiveness in reducing edema in animal models, suggesting their potential use as anti-inflammatory agents .

Case Study: Pain Relief in Animal Models

In a controlled study involving albino rats, the analgesic effects of tetrahydrocarbazole derivatives were assessed using the hot plate method. The results indicated a significant reduction in reaction time post-administration of the compound, highlighting its potential for pain management .

Neuropharmacology

Serotonin Receptor Activity

Tetrahydrocarbazole derivatives have been investigated for their activity as serotonin receptor agonists. Specifically, compounds like this compound have been noted for their potential in treating migraine through modulation of serotonin pathways . This pharmacological profile positions them as candidates for further development in neuropharmacological applications.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize various complex molecules due to its structural properties. For example, it has been used in the preparation of N-tosylates and other derivatives that exhibit biological activity .

Material Science

Potential Use in 3D Printing and Biomaterials

Emerging applications of this compound include its use in additive manufacturing and biomaterials. The compound's unique properties make it suitable for developing materials that require specific mechanical and chemical characteristics .

Data Table: Summary of Applications

作用机制

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydrocarbazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its biological effects, such as anticancer and antimicrobial activities .

相似化合物的比较

- 1,2,3,4-Tetrahydrocarbazole

- 6-Methyl-1,2,3,4-tetrahydrocarbazole

- 9-Methoxy-1,2,3,4-tetrahydrocarbazole

Comparison: 6-Methoxy-1,2,3,4-tetrahydrocarbazole is unique due to the presence of the methoxy group at the 6th position, which influences its chemical reactivity and biological activity. Compared to other tetrahydrocarbazoles, this compound exhibits distinct pharmacological properties and synthetic versatility .

生物活性

Overview

6-Methoxy-1,2,3,4-tetrahydrocarbazole (6-MeO-THβC) is a heterocyclic compound belonging to the tetrahydrocarbazole family. Its unique structure, characterized by a methoxy group at the 6th position, significantly influences its biological activity and pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

6-MeO-THβC has a molecular formula of C₁₃H₁₅N₁O and a molecular weight of 201.27 g/mol. The compound's structure consists of a tricyclic system that includes a five-membered pyrrole ring fused with a benzene ring and a cyclohexane ring. This configuration is essential for its interaction with biological targets.

Target Systems:

The primary target of 6-MeO-THβC is the serotonin (5-HT) system . It functions as an inhibitor of the high-affinity uptake of serotonin, acting in a competitive manner. This inhibition leads to increased serotonin levels in synaptic clefts, which can elevate mood and sociability.

Biochemical Pathways:

The compound primarily affects the serotonergic pathway, influencing various physiological processes such as mood regulation and anxiety response. The alteration of serotonergic transmission can have implications for treating mood disorders and other psychological conditions.

Anticancer Activity

Recent studies have demonstrated that 6-MeO-THβC exhibits significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested: HT-29 (colon cancer), MCF-7 (breast cancer).

- Methodology: The cytotoxicity was assessed using the MTT assay, measuring cell viability post-treatment.

- Findings: The compound showed IC50 values indicating effective inhibition of cell growth in these lines, suggesting potential as an anticancer agent .

Antimicrobial Properties

6-MeO-THβC has also been investigated for its antimicrobial properties. Research indicates that derivatives of tetrahydrocarbazoles demonstrate activity against bacterial strains and fungi:

- Bacterial Activity: Active against Staphylococcus aureus and Escherichia coli.

- Fungal Activity: Exhibited antifungal properties against Candida species.

- Mechanism: Likely involves disruption of microbial cell membranes or interference with metabolic pathways .

Antiviral Potential

The compound has shown promise in antiviral applications, particularly against viruses such as:

- Hepatitis C Virus (HCV): Exhibited potent activity with low cytotoxicity.

- Human Papillomavirus (HPV): Certain derivatives have demonstrated high activity against HPV strains with IC50 values in the nanomolar range .

Case Studies

-

Study on Anticancer Activity:

- Objective: Evaluate the cytotoxic effects on HT-29 cells.

- Results: The study found that 6-MeO-THβC reduced cell viability significantly compared to control groups, indicating its potential as an anticancer agent.

-

Antimicrobial Study:

- Objective: Assess the antibacterial effects against common pathogens.

- Results: The compound showed effective inhibition zones in agar diffusion tests against both Gram-positive and Gram-negative bacteria.

Pharmacokinetics

Understanding the pharmacokinetics of 6-MeO-THβC is crucial for its therapeutic application:

- Absorption: Rapidly absorbed with peak plasma concentrations reached within hours.

- Metabolism: Primarily metabolized in the liver; potential for drug-drug interactions due to cytochrome P450 involvement.

- Excretion: Mostly eliminated via urine as metabolites .

Comparison with Related Compounds

| Compound Name | Biological Activity | IC50 Values (µM) | Notes |

|---|---|---|---|

| 1,2,3,4-Tetrahydrocarbazole | Moderate anticancer activity | 15 | Baseline for comparison |

| 6-Methyl-1,2,3,4-tetrahydrocarbazole | Lower antimicrobial activity | >50 | Less effective than 6-MeO-THβC |

| 9-Methoxy-1,2,3,4-tetrahydrocarbazole | Higher selectivity index against HCV | 0.031 | More selective than 6-MeO-THβC |

属性

IUPAC Name |

6-methoxy-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUKCUCBMZNDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key intermolecular interactions observed in the crystal structure of 6-Methoxy-1,2,3,4-tetrahydrocarbazole?

A1: The crystal packing of this compound is primarily stabilized by C/N—H⋯π interactions []. These interactions involve the hydrogen atoms attached to the carbon and nitrogen atoms of the tetrahydrocarbazole ring and the π-electron cloud of neighboring molecules. Hirshfeld surface analysis, a computational method to visualize intermolecular interactions, was used to confirm the presence and significance of these C/N—H⋯π interactions in the crystal structure.

Q2: How does the structure of this compound differ from its related compound, 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, and how do these structural differences impact their crystal packing?

A2: this compound contains a six-membered carbazole core fused to a cyclohexane ring, while 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione possesses a larger nine-membered azonine ring system fused to a benzene ring and incorporates two amide groups []. This key structural difference significantly influences their intermolecular interactions and crystal packing. This compound relies on C/N—H⋯π interactions, whereas 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione primarily utilizes strong amide N—H⋯O hydrogen bonding and weak C—H⋯O interactions for its crystal packing []. These differing interactions arise from the presence of the amide groups and the larger ring system in 9-Methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione, which are absent in this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。